6-Nitro-3,4-diphenyl-4H-1,2,4-benzoxadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-3,4-diphenyl-4H-1,2,4-benzoxadiazine is a heterocyclic compound that belongs to the benzoxadiazine family It is characterized by the presence of a nitro group at the 6th position and two phenyl groups at the 3rd and 4th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-3,4-diphenyl-4H-1,2,4-benzoxadiazine typically involves multi-step reactions. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene derivatives using acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the benzoxadiazine ring structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Reduction: Formation of 6-amino-3,4-diphenyl-4H-1,2,4-benzoxadiazine.
Substitution: Formation of halogenated derivatives depending on the halogen used.
Scientific Research Applications
6-Nitro-3,4-diphenyl-4H-1,2,4-benzoxadiazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 6-Nitro-3,4-diphenyl-4H-1,2,4-benzoxadiazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
- 6-Nitro-2H-1,4-benzoxazin-3(4H)-one
- 2-(4-Nitrophenyl)-4,6-diphenyl-4H-(1,3)oxazine
- 5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine-4,4in.-disulfonic acid
Comparison: 6-Nitro-3,4-diphenyl-4H-1,2,4-benzoxadiazine is unique due to its specific substitution pattern and the presence of both nitro and phenyl groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for specific research and industrial applications.
Properties
CAS No. |
61773-23-7 |
---|---|
Molecular Formula |
C19H13N3O3 |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
6-nitro-3,4-diphenyl-1,2,4-benzoxadiazine |
InChI |
InChI=1S/C19H13N3O3/c23-22(24)16-11-12-18-17(13-16)21(15-9-5-2-6-10-15)19(20-25-18)14-7-3-1-4-8-14/h1-13H |
InChI Key |
TZSUMHQIWBHHHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C(N2C4=CC=CC=C4)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.